N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide

Medicinal Chemistry ADME Properties Synthetic Intermediate

N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide (CAS 917909-67-2) is a complex benzamide derivative characterized by a 4-nitro substitution and a 3-[(oxolan-3-yl)oxy] (tetrahydrofuran-3-yloxy) ether moiety. It serves as a crucial synthetic intermediate, explicitly claimed in patent WO2006/136402 for the preparation of thienopyrimidine-based MNK1/MNK2 kinase inhibitors.

Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
CAS No. 917909-67-2
Cat. No. B12895762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide
CAS917909-67-2
Molecular FormulaC12H14N2O5
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC2CCOC2
InChIInChI=1S/C12H14N2O5/c1-13-12(15)8-2-3-10(14(16)17)11(6-8)19-9-4-5-18-7-9/h2-3,6,9H,4-5,7H2,1H3,(H,13,15)
InChIKeyLFBDMZLKYZEHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide (CAS 917909-67-2): A Key Intermediate for MNK Kinase and ROCK Inhibitor Development


N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide (CAS 917909-67-2) is a complex benzamide derivative characterized by a 4-nitro substitution and a 3-[(oxolan-3-yl)oxy] (tetrahydrofuran-3-yloxy) ether moiety [1]. It serves as a crucial synthetic intermediate, explicitly claimed in patent WO2006/136402 for the preparation of thienopyrimidine-based MNK1/MNK2 kinase inhibitors [2]. Its structural features, including the nitro group and oxolane ring, are distinct from common ROCK inhibitor benzamides, positioning it as a specialized building block for medicinal chemistry [3].

Structural Specificity of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide: Why Analogs Are Not Direct Replacements


Substituting N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide with a generic or closely related analog, such as the des-methyl derivative or another 4-substituted-3-nitrobenzamide, is not a trivial exchange. The presence of the N-methyl group significantly alters the compound's physicochemical profile, notably increasing its lipophilicity (LogP 2.22 vs. 2.08) and decreasing its polar surface area (PSA 96.87 Ų vs. 107.37 Ų) compared to the non-methylated analog [1]. These differences can directly impact membrane permeability, solubility, and subsequent reaction yields [2]. Furthermore, the specific oxolan-3-yl ether substituent is a non-transferable structural requirement for the synthetic pathway outlined in the primary patent, where it acts as a precursor to a key aniline intermediate [3].

Quantitative Differentiation of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide from Analogs and In-Class Candidates


Enhanced Lipophilicity and Reduced Polar Surface Area Over the Des-Methyl Analog

N-Methylation results in a measurable increase in lipophilicity and a decrease in polar surface area (PSA) compared to the primary des-methyl analog, 4-nitro-3-(tetrahydrofuran-3-yloxy)-benzamide [1]. The target compound exhibits a LogP of 2.22 versus 2.08 for the des-methyl analog, a 6.7% increase in lipophilicity, which can enhance membrane permeability [2]. Simultaneously, the PSA is reduced from 107.37 Ų to 96.87 Ų, a 9.8% decrease, potentially improving absorption characteristics [1][2]. These calculated properties suggest superior oral bioavailability potential if the compound were to be advanced as a drug candidate, a critical differentiator for procurement decisions in lead optimization.

Medicinal Chemistry ADME Properties Synthetic Intermediate

Distinct Synthetic Utility as a Patent-Specified Intermediate for MNK Inhibitors

The compound's specific synthetic utility is defined by its role as an intermediate in WO2006/136402, a patent for thienopyrimidine MNK1/2 kinase inhibitors [1]. Unlike other benzamide ROCK inhibitors such as PF-4950834 (IC50 ROCK2 = 8.35 nM) [2] or CAY10622 (IC50 ROCK2 = 4 nM) , which are end-stage active pharmaceutical ingredients (APIs), this compound is a precursor. Its procurement is justified by the patent-defined route, where the nitro group is reduced to an aniline for subsequent coupling to the thienopyrimidine core, a transformation not applicable to the fully elaborated ROCK inhibitor APIs [1].

Organic Synthesis Kinase Inhibitors Pharmaceutical Intermediates

Potential Anti-Tumor Activity Inferred from 4-Substituted-3-Nitrobenzamide Class

While direct biological data for this specific compound is absent from the literature, strong class-level inference can be drawn from a series of novel 4-substituted-3-nitrobenzamide derivatives [1]. A closely related compound in this series, designated 4a, demonstrated potent anti-tumor activity with GI50 values of 1.904-2.111 µM against HCT-116, MDA-MB435, and HL-60 cell lines in an SRB assay [1]. Other analogs (4g, 4l-4n) showed even greater potency, with GI50 values ranging from 1.008-3.586 µM [1]. This establishes a baseline of low micromolar activity for this scaffold, suggesting that N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide is a viable candidate for further biological evaluation in oncology research.

Cancer Research Cytotoxicity Structure-Activity Relationship

Primary Research and Industrial Applications for N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide


Synthesis of Thienopyrimidine-Based MNK1/MNK2 Kinase Inhibitors

This compound is a specifically claimed intermediate in the synthesis of thienopyrimidine MNK1 and MNK2 kinase inhibitors as detailed in patent WO2006/136402 [1]. Procurement is essential for any research group or CRO following the disclosed synthetic route, where the compound's nitro group is reduced to an aniline for coupling with a thienopyrimidine core. Its use is non-substitutable for this precise synthetic pathway.

Lead Optimization in Oncology Based on 4-Substituted-3-Nitrobenzamide Scaffolds

Given the demonstrated low-micromolar anti-tumor activity of structurally analogous 4-substituted-3-nitrobenzamides against HCT-116, MDA-MB435, and HL-60 cell lines (GI50 1.008-3.586 µM) [2], this compound represents a valuable core scaffold for medicinal chemistry optimization. Researchers can use it as a starting point to explore the impact of the N-methyl and oxolan-3-yl substituents on potency and selectivity, with the goal of improving upon the established baseline activity [2].

Physicochemical Property Modulation for ADME Optimization

The compound's calculated LogP (2.22) and PSA (96.87 Ų) offer a distinct physicochemical profile compared to the des-methyl analog (LogP 2.08, PSA 107.37 Ų) [3]. This makes it a useful tool compound for medicinal chemists investigating the impact of N-methylation on membrane permeability, solubility, and oral bioavailability in the context of benzamide-based drug discovery programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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